15,17-Dotriacontadiyne
Description
15,17-Dotriacontadiyne is a long-chain aliphatic compound containing two carbon-carbon triple bonds (alkyne groups) at positions 15 and 17 within a 32-carbon backbone.
Properties
CAS No. |
67471-17-4 |
|---|---|
Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
dotriaconta-15,17-diyne |
InChI |
InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
XCYJFSNOJKTPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,17-Dotriacontadiyne typically involves the coupling of shorter alkyne precursors. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes under oxidative conditions . The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and an oxidizing agent such as oxygen or air.
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 15,17-Dotriacontadiyne can undergo various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds to single bonds, yielding a saturated hydrocarbon.
Substitution: The terminal alkynes can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia or organolithium reagents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
15,17-Dotriacontadiyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 15,17-Dotriacontadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways. For example, its interaction with enzymes involved in oxidative stress responses could result in anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Differences
n-Dotriacontane (C₃₂H₆₆)
- Molecular Weight : 450.87 g/mol .
- Physical Properties : Higher melting point due to stronger van der Waals interactions in saturated chains. Thermodynamic data (e.g., entropy of fusion: Δfus S = 222.93 J/mol·K) indicate stability under standard conditions .
- Safety: Classified as non-hazardous but requires standard handling precautions .
Methyl Dotriacontanoate (C₃₃H₆₆O₂)
- Structure: An ester derivative of dotriacontanoic acid.
- Molecular Weight : 494.88 g/mol .
- Reactivity : Polar ester group enhances solubility in organic solvents compared to hydrocarbons. Likely lower thermal stability than 15,17-Dotriacontadiyne due to ester decomposition pathways.
- Safety : Requires precautions to avoid inhalation/ingestion, though toxicity data are incomplete .
Branched Alkanes (e.g., 15,19-Dimethylheptatriacontane, C₃₉H₈₀)
- Structure : Branched alkane with methyl groups at positions 15 and 17.
- Molecular Weight : 549.05 g/mol .
- Physical Properties : Branching reduces crystallinity and melting point compared to linear analogs.
This compound (Hypothetical)
- Structure : Linear chain with conjugated triple bonds.
- Expected Reactivity : High due to electron-deficient triple bonds, enabling cycloaddition or coordination with metals.
- Thermal Stability : Likely lower than saturated analogs due to strain in triple bonds.
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Safety and Handling : Unlike n-Dotriacontane, diynes may pose greater risks due to reactive triple bonds, necessitating stricter exposure controls .
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